2-Hydroxynaphthalene-1,4-disulphonic acid
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Overview
Description
2-Hydroxynaphthalene-1,4-disulphonic acid is an organic compound with the molecular formula C10H8O7S2. It is a derivative of naphthalene, characterized by the presence of two sulfonic acid groups and a hydroxyl group attached to the naphthalene ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxynaphthalene-1,4-disulphonic acid can be synthesized through several methodsThe reaction conditions typically require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes utilize advanced equipment to maintain precise reaction conditions, ensuring consistent quality and efficiency. The use of continuous flow reactors and automated systems helps in scaling up the production while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxynaphthalene-1,4-disulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide and various organic halides.
Major Products Formed
The major products formed from these reactions include various naphthoquinones, hydroxy derivatives, and substituted naphthalenes. These products have significant applications in dye manufacturing, pharmaceuticals, and other chemical industries .
Scientific Research Applications
2-Hydroxynaphthalene-1,4-disulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: This compound is utilized in biochemical assays and as a reagent in various biological experiments.
Industry: It is employed in the production of specialty chemicals, including surfactants and catalysts
Mechanism of Action
The mechanism of action of 2-Hydroxynaphthalene-1,4-disulphonic acid involves its interaction with various molecular targets and pathways. The hydroxyl and sulfonic acid groups enable it to participate in hydrogen bonding, electrostatic interactions, and other molecular interactions. These interactions can influence the activity of enzymes, receptors, and other biological molecules, leading to its diverse effects in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Naphthol: A precursor in the synthesis of 2-Hydroxynaphthalene-1,4-disulphonic acid, known for its use in dye manufacturing.
Naphthalene-2-sulfonic acid: Another sulfonated derivative of naphthalene with applications in the chemical industry.
Lawsone (2-Hydroxynaphthalene-1,4-dione): A compound with significant biological activity, used in medicinal chemistry.
Uniqueness
This compound stands out due to its dual sulfonic acid groups and hydroxyl group, which confer unique chemical reactivity and versatility. Its ability to undergo various chemical transformations and its wide range of applications make it a valuable compound in both research and industry .
Properties
CAS No. |
85895-99-4 |
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Molecular Formula |
C10H8O7S2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-hydroxynaphthalene-1,4-disulfonic acid |
InChI |
InChI=1S/C10H8O7S2/c11-8-5-9(18(12,13)14)6-3-1-2-4-7(6)10(8)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17) |
InChI Key |
BCIGEHNLIIQCBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2S(=O)(=O)O)O)S(=O)(=O)O |
Origin of Product |
United States |
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